molecular formula C26H40F2N2O4 B14773251 N-Boc-3,4-difluoro-L-phenylalanine DCHA

N-Boc-3,4-difluoro-L-phenylalanine DCHA

Katalognummer: B14773251
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: CDXJPBYGJBVRSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-3,4-difluoro-L-phenylalanine DCHA is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,4-difluoro-L-phenylalanine DCHA typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-3,4-difluoro-L-phenylalanine DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Boc-3,4-difluoro-L-phenylalanine DCHA has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Boc-3,4-difluoro-L-phenylalanine DCHA involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the phenyl ring. This can lead to improved pharmacokinetic properties and increased potency of the resulting compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence the compound’s chemical and biological properties. This positioning can lead to distinct interactions with biological targets compared to other fluorinated phenylalanine derivatives .

Eigenschaften

Molekularformel

C26H40F2N2O4

Molekulargewicht

482.6 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2

InChI-Schlüssel

CDXJPBYGJBVRSP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.